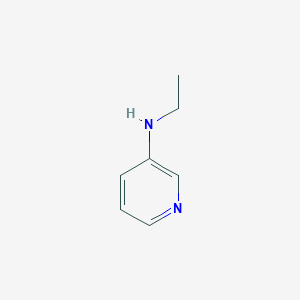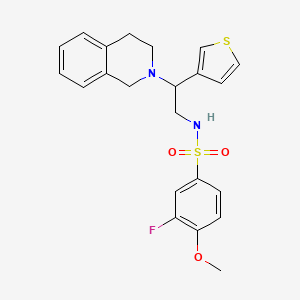
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H23FN2O3S2 and its molecular weight is 446.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Spectroscopic Studies and Fluorophore Development
Researchers have explored the synthesis of various sulfonamide analogues, including methoxybenzenesulfonamide derivatives, for their potential in spectroscopic applications and as specific fluorophores for metal ions like Zn(II). For instance, the study on the synthesis and preliminary spectroscopic study of analogues of a Zinquin-related fluorophore highlights the development of compounds with enhanced fluorescent properties upon binding with Zn(II), suggesting applications in bioimaging and metal ion detection (Kimber et al., 2003).
Antitumor Activity
The cytotoxic activity of sulfonamide derivatives against various human cancer cell lines has been a significant area of research. Studies demonstrate that certain anilinoquinolines and quinazolinone-based derivatives exhibit potent antiproliferative activity, highlighting their potential as chemotherapeutic agents. For example, the design and synthesis of 2-anilino-3-aroylquinolines revealed remarkable antiproliferative activity against lung and prostate cancer cell lines, indicating their application in cancer treatment (Srikanth et al., 2016).
Pharmacological Applications
In the realm of pharmacology, novel sulfonamide derivatives have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potentials. The synthesis and characterization of quinazoline derivatives for exploring their pharmacological applications are examples of this research direction, offering insights into the development of new therapeutic agents (Rahman et al., 2014).
Environmental Monitoring
The detection of pharmaceuticals in industrial waste streams is another area of application for these compounds. A study on the development of a SPE-LC-MS/MS method for the detection of low concentrations of pharmaceuticals, including methoxybenzenesulfonamide derivatives, in wastewater, showcases their role in environmental monitoring and safety (Deegan et al., 2011).
Molecular Docking and Inhibitory Studies
Research has also focused on the inhibitory effects of sulfonamide derivatives on protein kinases, offering insights into their potential as selective inhibitors for therapeutic applications. For instance, the rhodium-catalyzed cyanation of chelation-assisted C-H bonds employing methoxybenzenesulfonamide as a cyanating reagent highlights the synthetic utility of these compounds in developing inhibitors (Chaitanya et al., 2013).
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S2/c1-28-22-7-6-19(12-20(22)23)30(26,27)24-13-21(18-9-11-29-15-18)25-10-8-16-4-2-3-5-17(16)14-25/h2-7,9,11-12,15,21,24H,8,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHLYGQBHAAIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

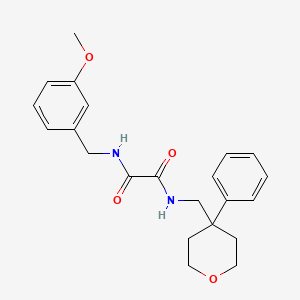
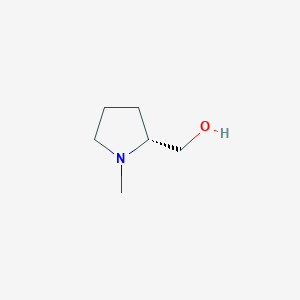
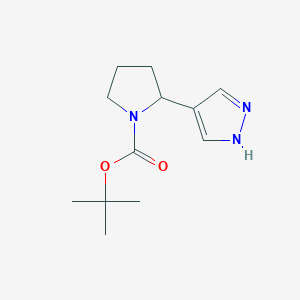
![1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(2-methoxyethyl)prolinamide](/img/structure/B2446990.png)
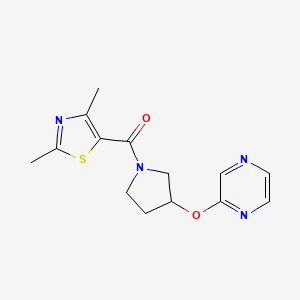
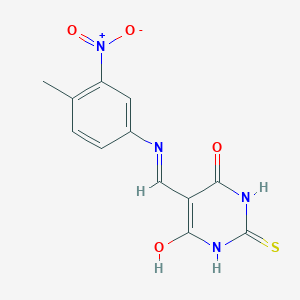
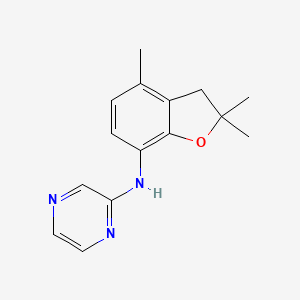
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2446997.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2446998.png)
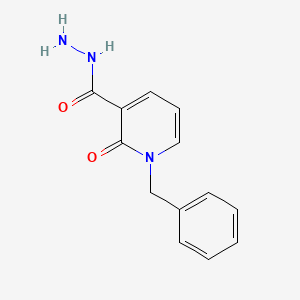

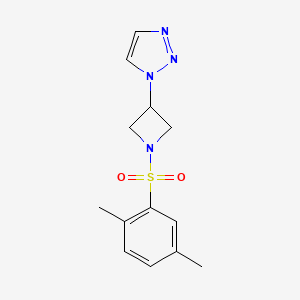
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]quinoxaline](/img/structure/B2447002.png)
